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molecular formula C8H6F2O3 B8630630 (2,6-Difluoro-4-hydroxyphenyl)acetic acid

(2,6-Difluoro-4-hydroxyphenyl)acetic acid

Cat. No. B8630630
M. Wt: 188.13 g/mol
InChI Key: XEGURMQJYXUEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018224B2

Procedure details

To a solution of (2,6-difluoro-4-hydroxyphenyl)acetic acid (0.98 g, 4.95 mmol) in 8 ml anhydrous DMF at RT was added azetidine (0.565 g, 9.89 mmol) and N,N-diisopropylethylamine (2.15 ml, 12.3 mmol). o-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (3.76 g, 9.89 mmol) was added to the solution and the reaction mixture was stirred at RT for 4 hrs. The solution was purified by preparative biotage Reverse phase (C-18) (50 g column), eluting with Acetonitrile/Water+0.1% formic acid (35% to 100%), to afford the title compound. LC/MS (m/z) 242.3 (M+15)+.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.565 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([F:9])[C:3]=1[CH2:10][C:11]([OH:13])=O.[NH:14]1[CH2:17][CH2:16][CH2:15]1.C(N(CC)C(C)C)(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[N:14]1([C:11](=[O:13])[CH2:10][C:3]2[C:4]([F:9])=[CH:5][C:6]([OH:8])=[CH:7][C:2]=2[F:1])[CH2:17][CH2:16][CH2:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)O)F)CC(=O)O
Name
Quantity
0.565 g
Type
reactant
Smiles
N1CCC1
Name
Quantity
2.15 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.76 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purified by preparative biotage Reverse phase (C-18) (50 g column)
WASH
Type
WASH
Details
eluting with Acetonitrile/Water+0.1% formic acid (35% to 100%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCC1)C(CC1=C(C=C(C=C1F)O)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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